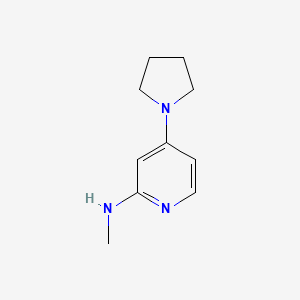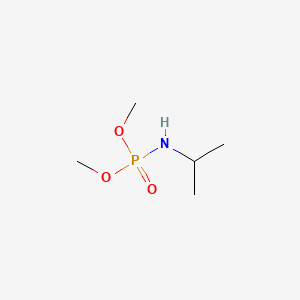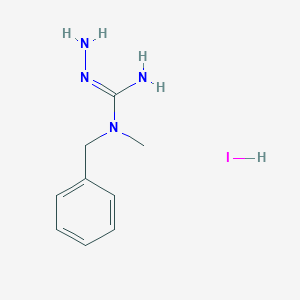
Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester is a chemical compound with the molecular formula C11H17OPS. It contains 31 atoms, including 17 hydrogen atoms, 11 carbon atoms, 1 oxygen atom, 1 phosphorus atom, and 1 sulfur atom . This compound is known for its unique structure, which includes a six-membered aromatic ring and multiple bonds .
Vorbereitungsmethoden
The synthesis of phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester typically involves the reaction of phosphinothioic acid derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into phosphine derivatives using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphine derivatives.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, affecting signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Phosphinothioic acid, (1,1-dimethylethyl)phenyl-, S-methyl ester can be compared with similar compounds such as:
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has similar structural features but differs in its ester groups and specific applications.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Another related compound with different ester groups and uses in industrial applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties that make it suitable for various specialized applications
Eigenschaften
CAS-Nummer |
76380-86-4 |
|---|---|
Molekularformel |
C11H17OPS |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
[tert-butyl(methylsulfanyl)phosphoryl]benzene |
InChI |
InChI=1S/C11H17OPS/c1-11(2,3)13(12,14-4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
LXQHGRPQZABCNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


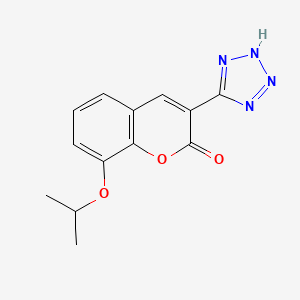
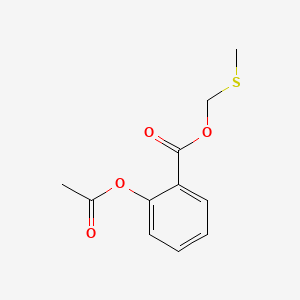
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
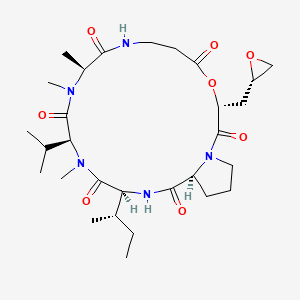
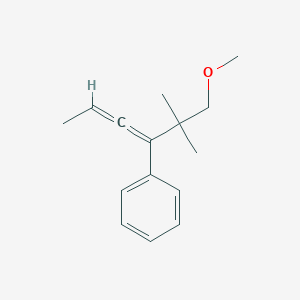

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
